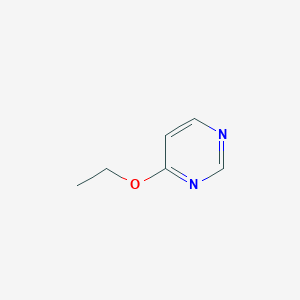
3-Ethylquinolin-2(1H)-one
概要
説明
“3-Ethylquinolin-2(1H)-one” would be a derivative of quinoline, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N . Quinoline itself is a colorless hygroscopic liquid with a strong odor .
Synthesis Analysis
While specific synthesis methods for “3-Ethylquinolin-2(1H)-one” might not be available, quinolines can be synthesized through various methods. One such method is the Vilsmeier-Haack reaction, which has been used for the synthesis of substituted quinolines .Molecular Structure Analysis
The molecular structure of “3-Ethylquinolin-2(1H)-one” would be similar to that of quinoline, with an ethyl group at the 3-position and a ketone group at the 2-position. Quinoline has a bicyclic structure, consisting of a benzene ring fused to a pyridine ring .Chemical Reactions Analysis
Quinolines can undergo various chemical reactions. For instance, 8-hydroxyquinoline reacts with metal ions, losing the proton and forming 8-hydroxyquinolinato-chelate complexes .Physical And Chemical Properties Analysis
Quinoline has a molar mass of 129.16 g/mol, a density of 1.093 g/mL, a melting point of -15 °C, and a boiling point of 237 °C . It is slightly soluble in water but dissolves readily in hot water and most organic solvents .科学的研究の応用
Chemical Behavior and Derivative Synthesis
Studies have explored the chemical behavior of compounds related to 3-Ethylquinolin-2(1H)-one, such as 3-(nitroacetyl)-1-ethyl-4-hydroxyquinolin-2(1H)-one. This compound has been used to prepare a variety of heterocyclic systems, highlighting its utility in synthesizing diverse chemical structures like pyrazolo[4,3-c]quinoline, pyrimido[5,4-c]quinoline, and quinolino[4,3-b][1,5]benzodiazepine derivatives (Ibrahim et al., 2012).
Spectrophotometric Studies
A study on 6-ethyl-4-hydroxyquinolin-2(1H)-one, closely related to 3-Ethylquinolin-2(1H)-one, synthesized new hydroxyl-azo dyes derived from it. The research evaluated the solvent effects on their ultraviolet-visible absorption spectra, contributing to the understanding of dye properties and applications in various solvents (Yahyazadeh et al., 2022).
Synthesis of Quinazolinones
Several studies have focused on synthesizing 2,3-dihydroquinazolin-4(1H)-ones, a category of compounds structurally similar to 3-Ethylquinolin-2(1H)-one. These syntheses, often involving catalytic processes, highlight the importance of 3-Ethylquinolin-2(1H)-one derivatives in generating biologically and chemically significant quinazolinones (Song et al., 2012), (Abdollahi-Alibeik & Shabani, 2011).
Nonlinear Optical Properties
Research on compounds such as 2-[(E)-2-(4-ethoxyphenyl)ethenyl]-1-methylquinolinium, structurally related to 3-Ethylquinolin-2(1H)-one, explored their nonlinear optical properties. This study offers insights into the potential of these compounds in optical limiting applications (Ruanwas et al., 2010).
Metabolic Enzyme Inhibition
A study on 3‐Amino‐2‐ethylquinazolin‐4(3H)‐one, which shares a core structure with 3-Ethylquinolin-2(1H)-one, synthesized novel derivatives and tested them against various metabolic enzymes. These compounds showed significant enzyme inhibition, indicating potential applications in biochemical and pharmacological research (Tokalı et al., 2021).
Fluorescence Properties
Research has been conducted on 3-hydroxyquinolin-4(1H)-ones, closely related to 3-Ethylquinolin-2(1H)-one, to assess their fluorescence properties. These studies explore their potential use as molecular fluorescent probes, which can be significant in various scientific fields, including biochemistry (Motyka et al., 2011).
Eco-Friendly Synthesis Methods
There is ongoing research on eco-friendly synthesis methods for quinoline derivatives, including 3-Ethylquinolin-2(1H)-one. These methods focus on sustainability and efficiency in chemical synthesis, which is crucial for environmentally conscious scientific practices (Chen et al., 2007), (Almarhoon et al., 2019).
Safety And Hazards
将来の方向性
The future directions for “3-Ethylquinolin-2(1H)-one” would depend on its specific applications. Quinoline and its derivatives have diverse applications, and over 200 biologically active quinoline and quinazoline alkaloids have been identified . Therefore, “3-Ethylquinolin-2(1H)-one” could potentially have a wide range of applications in fields such as medicine, agriculture, and materials science.
特性
IUPAC Name |
3-ethyl-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-8-7-9-5-3-4-6-10(9)12-11(8)13/h3-7H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSDLXVLSONJZIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=CC=CC=C2NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60497255 | |
| Record name | 3-Ethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethylquinolin-2(1H)-one | |
CAS RN |
2217-31-4 | |
| Record name | 3-Ethyl-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2217-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethylquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60497255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1625701.png)




![Thieno[3,2-b]pyridine-2-carbonitrile](/img/structure/B1625709.png)


